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molecular formula C8H11N3O3 B8486802 2-(N-Methyl-N-(3-nitro-2-pyridinyl)amino)ethanol

2-(N-Methyl-N-(3-nitro-2-pyridinyl)amino)ethanol

Cat. No. B8486802
M. Wt: 197.19 g/mol
InChI Key: HOXUZYHUAMIMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563142

Procedure details

2-(Methylamino)ethanol (3.04 ml) is added to a mixture of 2-chloro-3-nitropyridine (3.00 g) and of potassium carbonate (5.22 g) in acetonitrile (90 ml) at 0°. The mixture is stirred for 2.5 hr at 20°-25° and additional 2-(methylamino)ethanol (1.5 ml) is added. The mixture is stirred for 1.5 hr, concentrated to a gum and diluted with methylene chloride (85 ml) and water (20 ml). The layers are separated and the organic phase is washed with water and dried over magnesium sulfate. Removal of solvent under reduced pressure gives the title compound, NMR (CDCl3) 8.27, 8.14, 6.76, 4.38, 3.88 and 2.87δ.
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].Cl[C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][N:8]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][N:2]([CH2:3][CH2:4][OH:5])[C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.04 mL
Type
reactant
Smiles
CNCCO
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
5.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CNCCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 hr at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a gum
ADDITION
Type
ADDITION
Details
diluted with methylene chloride (85 ml) and water (20 ml)
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CN(C1=NC=CC=C1[N+](=O)[O-])CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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